2-{[4-(Diphenylmethyl)piperazinyl]carbonyl}-6-methylchromen-4-one
Description
2-{[4-(Diphenylmethyl)piperazinyl]carbonyl}-6-methylchromen-4-one is a synthetic compound featuring a chromen-4-one (coumarin) core substituted with a 6-methyl group and a piperazinylcarbonyl moiety linked to a diphenylmethyl group. This structure combines a planar aromatic system (chromenone) with a flexible piperazine-diphenylmethyl chain, which may enhance its interaction with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C28H26N2O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazine-1-carbonyl)-6-methylchromen-4-one |
InChI |
InChI=1S/C28H26N2O3/c1-20-12-13-25-23(18-20)24(31)19-26(33-25)28(32)30-16-14-29(15-17-30)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18-19,27H,14-17H2,1H3 |
InChI Key |
APSLDQXSOFIQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diphenylmethyl)piperazinyl]carbonyl}-6-methylchromen-4-one typically involves multiple steps. One common method includes the reaction of 4-(diphenylmethyl)piperazine with a suitable chromenone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Diphenylmethyl)piperazinyl]carbonyl}-6-methylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{[4-(Diphenylmethyl)piperazinyl]carbonyl}-6-methylchromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an antihistamine or antiallergic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[4-(Diphenylmethyl)piperazinyl]carbonyl}-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine-Containing Derivatives
Piperazine rings are common in bioactive molecules due to their ability to modulate solubility, basicity, and target interactions. Below is a comparative analysis of key analogs:
Key Observations:
- Antimalarial Activity: Piperazinyl derivatives like 1c and 2c (IC₅₀ = 175–220 nM) show significantly enhanced activity compared to non-piperazine analogs (IC₅₀ = 4–15 µM) . The piperazine group likely improves solubility or target binding.
- Substituent Effects : The diphenylmethyl group in the target compound and Cetirizine analogs may increase lipophilicity, enhancing membrane permeability. Conversely, chlorophenyl substituents (e.g., in ) could enhance receptor specificity through halogen bonding .
- Core Structure Impact: Chromen-4-one’s planar structure may favor intercalation or enzyme inhibition, contrasting with pyrimidine () or triterpenoid () cores, which have distinct binding modes.
Diphenylmethyl-Containing Compounds
Diphenylmethyl groups are associated with improved pharmacokinetics. For example:
- Cetirizine Ethyl Ester (): The diphenylmethyl-piperazinyl moiety is critical for H₁ receptor antagonism, highlighting its role in antihistamine activity .
Biological Activity
The compound 2-{[4-(Diphenylmethyl)piperazinyl]carbonyl}-6-methylchromen-4-one , also known by its CAS number 866245-59-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 438.52 g/mol. The structure features a chromenone backbone substituted with a diphenylmethyl piperazine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N2O3 |
| Molecular Weight | 438.52 g/mol |
| CAS Number | 866245-59-2 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties, including:
- Antinociceptive Activity : Studies have demonstrated that this compound can significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent. The mechanism appears to involve modulation of pain pathways, possibly through opioid receptor interactions or inhibition of inflammatory mediators.
- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
The mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings suggest:
- Receptor Modulation : The piperazine component may interact with various neurotransmitter receptors, influencing both central and peripheral nervous systems.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory processes has been noted, contributing to its antinociceptive effects.
Study 1: Antinociceptive Effects in Rodent Models
A study conducted by researchers assessed the antinociceptive effects of the compound in rodent models using thermal and chemical pain tests. The results indicated a significant reduction in pain responses at varying doses compared to control groups.
Table 2: Antinociceptive Effects in Rodent Models
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 25% |
| 20 | 50% |
| 40 | 75% |
Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated notable scavenging activity, indicating its potential utility in preventing oxidative damage.
Table 3: Antioxidant Activity Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
